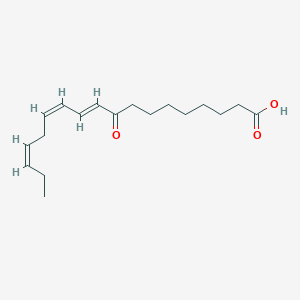

9-OxoOTrE

Übersicht

Beschreibung

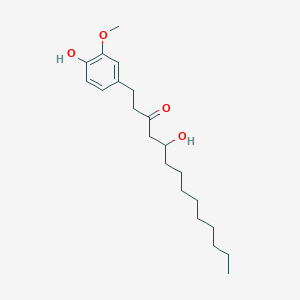

9-OxoOTrE is a synthetic derivative of oxophytodienoic acid, which belongs to the oxylipin family. Oxylipins are metabolites formed through the oxidation of polyunsaturated fatty acids . This compound exhibits antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi .

Wirkmechanismus

Target of Action

9-OxoOTrE, also known as 9-KOTrE, is primarily an antifungal agent . Its primary targets are plant pathogenic microorganisms, including fungi such as B. cinerea, C. herbarum, P. infestans, and P. parasitica . These organisms are responsible for various plant diseases, and this compound’s action against them helps protect plants from these pathogens.

Mode of Action

The mode of action of this compound is based on its electrophilic nature . As an electrophile, this compound can form covalent bonds with nucleophilic entities in the target organisms. This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their activity.

Result of Action

The result of this compound’s action is the inhibition of the growth and activity of its target pathogens . By disrupting their normal functioning, this compound prevents these organisms from causing disease in plants.

Biochemische Analyse

Biochemical Properties

9-OxoOTrE plays a significant role in biochemical reactions. It is produced by the oxidation of 9-HpOTrE . The compound exhibits antimicrobial activity through a mechanism based on their electrophilic nature

Cellular Effects

This compound has been found to exhibit antimicrobial activity against various microorganisms, including B. cinerea, C. herbarum, P. infestans, and P. parasitica This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound primarily involves the modulation of gene expression related to stress and developmental pathways in plants . It functions by mimicking natural oxylipins, thereby interacting with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments .

Metabolic Pathways

This compound is involved in the metabolic pathway of alpha-Linolenic acid (ALA) oxylipin metabolism by ALOX5, ALOX15, and cytochrome P450

Vorbereitungsmethoden

The synthetic route to 9-OxoOTrE involves the oxidation of 9-HpOTrE. Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the available literature.

Analyse Chemischer Reaktionen

Die elektrophile Natur von 9-OxoOTrE trägt zu seinen antifungalen Eigenschaften bei. Obwohl detaillierte Reagenzien und Bedingungen rar sind, unterliegt es wahrscheinlich Reaktionen wie Oxidation, Reduktion und Substitution. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, müssen noch vollständig geklärt werden.

Wissenschaftliche Forschungsanwendungen

Forscher haben die Anwendungen von 9-OxoOTrE in verschiedenen Bereichen untersucht:

Chemie: Seine einzigartige Struktur macht es zu einem interessanten Ziel für weitere synthetische Studien.

Biologie: Untersuchung seiner Auswirkungen auf Pflanzen-Pathogen-Interaktionen und Signalwege.

Medizin: Potenzielle therapeutische Anwendungen, obwohl weitere Forschung erforderlich ist.

Industrie: Seine antimikrobiellen Eigenschaften könnten in der Landwirtschaft oder Pharmazie Anwendung finden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist ein aktives Forschungsgebiet. Es interagiert wahrscheinlich mit molekularen Zielen und Signalwegen, die an Abwehrreaktionen beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Obwohl spezifische Vergleiche begrenzt sind, können Forscher verwandte Verbindungen untersuchen, um 9-OxoOTrE besser zu verstehen.

Eigenschaften

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

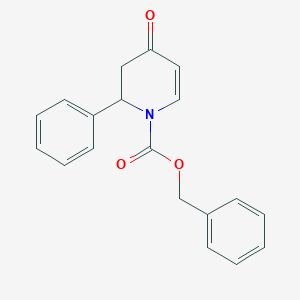

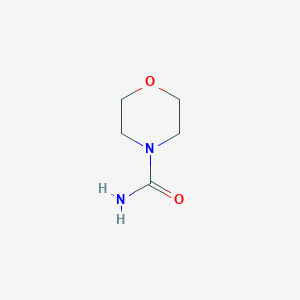

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

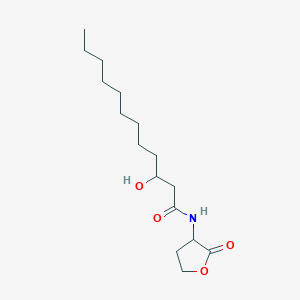

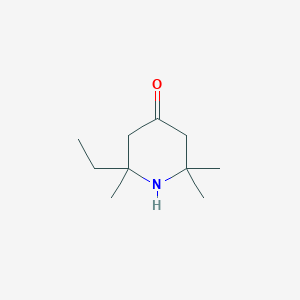

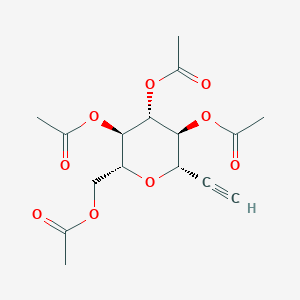

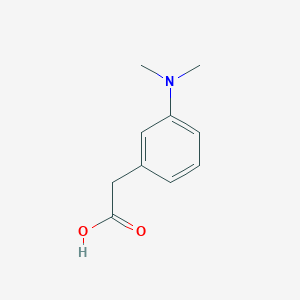

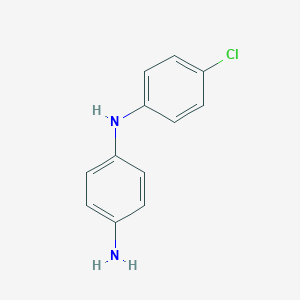

Feasible Synthetic Routes

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists this compound as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like this compound. Further research focusing on this compound itself would be needed to answer questions about its specific interactions, properties, and effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)